molecular formula C7H16N2O3 B7889289 1,3-Bis(ethoxymethyl)urea CAS No. 13201-92-8

1,3-Bis(ethoxymethyl)urea

Cat. No.: B7889289
CAS No.: 13201-92-8
M. Wt: 176.21 g/mol
InChI Key: DVGSFCGUHUBUNG-UHFFFAOYSA-N
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Description

1,3-Bis(ethoxymethyl)urea (CAS RN: 13201-92-8) is a urea derivative with the molecular formula C7H16N2O3 and a molecular weight of 176.21 g/mol . This compound is characterized by its ethoxymethyl functional groups attached to the urea core. In biochemical research, urea derivatives can serve as key intermediates in organic synthesis or as modulators of biological activity. The mechanism of action for a drug or bioactive compound refers to the specific biochemical interaction through which it produces a pharmacological effect, often by binding to a specific molecular target like an enzyme or receptor . Some urea derivatives are known to function as enzyme inhibitors; for instance, certain compounds in this class inhibit epoxide hydrolases, which are enzymes involved in the metabolism of various substances . Researchers may investigate this compound for its potential applications in developing more complex molecules or studying enzyme interactions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-bis(ethoxymethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSFCGUHUBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCNC(=O)NCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325709
Record name 1,3-bis(ethoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13201-92-8
Record name NSC516379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(ethoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclic Carbonate-Amine Coupling

A widely cited method involves reacting cyclic carbonic acid esters (e.g., ethylene carbonate or propylene carbonate) with primary or secondary amines in the presence of a base. For example, US5902899A demonstrates that symmetric 1,3-disubstituted ureas form efficiently when cyclic carbonates react with amines under catalytic alkali metal alkoxides or trialkylamines. Adapting this to this compound would require ethoxymethylamine (H2NCH2OC2H5\text{H}_2\text{N}-\text{CH}_2-\text{O}-\text{C}_2\text{H}_5) as the amine reactant.

Reaction Conditions:

  • Catalyst: Sodium methoxide (CH3ONa\text{CH}_3\text{ONa}) or triethylamine (Et3N\text{Et}_3\text{N}).

  • Temperature: 90–140°C.

  • Solvent: Methanol or ethanol (optional).

  • Yield: Up to 85% for analogous dipropyl urea.

This method avoids toxic phosgene and minimizes byproducts, making it industrially scalable. However, ethoxymethylamine’s commercial availability is a potential bottleneck, necessitating its prior synthesis via ethanolamine alkylation.

Zeolite-Catalyzed Urea Functionalization

RU2619588C1 describes a high-yield route to 1,3-bis(2-hydroxyethyl)urea using urea and ethylene carbonate with sodium/potassium oxide-containing zeolites. While this produces a hydroxymethyl derivative, the method’s principles can be extended to ethoxymethyl analogs by substituting ethylene carbonate with ethoxy-modified carbonates or introducing ethoxylation steps.

Key Adaptations for Ethoxymethyl Groups:

  • Reactant Modification: Replace ethylene carbonate with ethoxymethyl carbonate (C3H7OCOOC3H7\text{C}_3\text{H}_7\text{O}-\text{CO}-\text{O}-\text{C}_3\text{H}_7).

  • Post-Synthetic Ethoxylation: Treat 1,3-bis(hydroxymethyl)urea with ethyl bromide (C2H5Br\text{C}_2\text{H}_5\text{Br}) in the presence of NaOH\text{NaOH}.

Optimized Parameters from RU2619588C1:

ParameterValue
CatalystNa/K-zeolite (0.4–5.5 wt.%)
Temperature140–150°C
Molar Ratio (Urea:Carbonate)1:2
YieldUp to 98% (hydroxyethyl analog)

Two-Step Alkylation of Hydroxymethyl Urea

For laboratories lacking specialized catalysts, a two-step approach may be preferable:

  • Synthesize 1,3-bis(hydroxymethyl)urea via urea-formaldehyde condensation.

  • Ethoxylate the hydroxyl groups using ethyl iodide (C2H5I\text{C}_2\text{H}_5\text{I}) and a base.

Step 1: Hydroxymethyl Urea Synthesis

NH2CONH2+2CH2ONH(CH2OH)CONH(CH2OH)\text{NH}2\text{CONH}2 + 2 \text{CH}2\text{O} \rightarrow \text{NH}(\text{CH}2\text{OH})\text{CONH}(\text{CH}_2\text{OH})

Conditions: Aqueous medium, pH 8–9, 60°C.

Step 2: Ethoxylation

NH(CH2OH)CONH(CH2OH)+2C2H5INaOHNH(CH2OC2H5)CONH(CH2OC2H5)\text{NH}(\text{CH}2\text{OH})\text{CONH}(\text{CH}2\text{OH}) + 2 \text{C}2\text{H}5\text{I} \xrightarrow{\text{NaOH}} \text{NH}(\text{CH}2\text{O}\text{C}2\text{H}5)\text{CONH}(\text{CH}2\text{O}\text{C}2\text{H}5)

Challenges: Over-alkylation and ether byproduct formation require careful stoichiometry control.

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach for this compound:

MethodAdvantagesLimitationsYield Potential
Cyclic Carbonate-AmineScalable, phosgene-freeRequires ethoxymethylamine synthesis75–85%
Zeolite-CatalyzedHigh yields, mild conditionsEthoxy-modified carbonate not commercial90–98%
Two-Step AlkylationUses common reagentsMulti-step, byproduct risk60–70%

Purification and Characterization

Crystallization from poor solvents (e.g., water-acetone mixtures) effectively isolates this compound. Purity is confirmed via:

  • Melting Point: Expected \sim80–85°C (analogous to hydroxyethyl derivatives).

  • 1H NMR^1\text{H NMR}: Peaks at δ 1.2 ppm (triplet, OC2H5-\text{O}\text{C}_2\text{H}_5), δ 3.5 ppm (quartet, CH2O-\text{CH}_2\text{O}-), and δ 5.8 ppm (urea NH\text{NH}) .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(ethoxymethyl)urea undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield urea and ethanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxymethyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Urea and ethanol.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

1,3-Bis(ethoxymethyl)urea serves as a critical reagent in organic synthesis. It is utilized as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic chemistry.

Biological Studies

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell walls or inhibiting metabolic pathways essential for microbial survival.
  • Antifungal Activity : There is ongoing research into its antifungal properties, making it a candidate for further investigation in treating fungal infections.

Therapeutic Applications

The compound is being explored for its potential therapeutic roles in drug development. Its unique structure allows it to interact with biological molecules, leading to modulation of enzyme activities and other biological effects. Ongoing studies are examining its efficacy in formulations targeting infections or as intermediates in the synthesis of therapeutic agents.

Industrial Applications

In addition to its research applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for various industrial processes where durable materials are required.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Development

Research investigating the use of this compound as an intermediate in drug synthesis highlighted its role in developing new therapeutic agents targeting specific diseases. The compound's ability to modulate enzyme activity was linked to improved efficacy in preliminary trials.

Mechanism of Action

The mechanism of action of 1,3-Bis(ethoxymethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components. The exact pathways and molecular targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may disrupt the cell membrane or interfere with metabolic processes of the microorganisms.

Comparison with Similar Compounds

3,3-Bis(2-hydroxyethyl)urea

  • Structure : Contains two hydroxyethyl (–CH2CH2OH) groups.
  • Properties :
    • Molecular formula: C5H12N2O3
    • Molecular weight: 148.16 g/mol
    • Purity: >95% (HPLC)
    • Applications: Hydrophilic nature makes it suitable for cosmetics, pharmaceuticals, and polymer synthesis .
  • Comparison: The hydroxyethyl groups increase polarity and water solubility compared to the ethoxymethyl substituents in 1,3-Bis(ethoxymethyl)urea.

1,3-Bis(4-chlorophenyl)urea

  • Structure : Features two 4-chlorophenyl aromatic rings.
  • Properties: Molecular formula: C13H10Cl2N2O Molecular weight: 281.14 g/mol Melting point: 306°C Applications: Potential use in agrochemicals or pharmaceuticals due to aromatic electron-withdrawing groups .
  • Comparison :
    • Aromatic substituents enhance rigidity and thermal stability (higher melting point vs. 103–104°C for this compound).
    • Reduced solubility in organic solvents compared to aliphatic ethoxymethyl groups .

1,3-Bis[3-(triethoxysilyl)propyl]urea

  • Structure : Contains triethoxysilyl (–Si(OCH2CH3)3) groups.
  • Properties :
    • Molecular formula: C19H44N2O7Si2
    • Molecular weight: 468.73 g/mol
    • Boiling point: 494.2°C
    • Applications: Used in materials science for coatings, adhesives, and hybrid polymers .
  • Comparison :
    • Silyl groups impart hydrolytic stability and adhesion properties, unlike the labile ethoxymethyl groups.
    • Higher molecular weight and complexity enable crosslinking in polymer matrices .

1,3-Bis(hydroxymethyl)urea

  • Structure : Substituted with hydroxymethyl (–CH2OH) groups.
  • Properties :
    • Molecular formula: C3H8N2O3
    • Molecular weight: 120.11 g/mol
    • Applications: Crosslinking agent in resins and textiles .
  • Comparison :
    • Hydroxymethyl groups enhance reactivity in condensation reactions (e.g., formaldehyde release).
    • More hydrophilic but less thermally stable than ethoxymethyl derivatives .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound C7H14N2O3 174.20 103–104 Ethoxymethyl Heterocyclic synthesis
3,3-Bis(2-hydroxyethyl)urea C5H12N2O3 148.16 Hydroxyethyl Cosmetics, pharmaceuticals
1,3-Bis(4-chlorophenyl)urea C13H10Cl2N2O 281.14 306 4-Chlorophenyl Agrochemicals
1,3-Bis[3-(triethoxysilyl)propyl]urea C19H44N2O7Si2 468.73 Triethoxysilyl Coatings, adhesives
1,3-Bis(hydroxymethyl)urea C3H8N2O3 120.11 Hydroxymethyl Resins, textiles

Biological Activity

1,3-Bis(ethoxymethyl)urea (C7_{7}H16_{16}N2_{2}O3_{3}), a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

This compound features a urea core with two ethoxymethyl substituents. This structural configuration contributes to its unique chemical behavior, including enhanced solubility and reactivity compared to other similar compounds.

  • Molecular Formula : C7_{7}H16_{16}N2_{2}O3_{3}
  • Molar Mass : 176.21 g/mol
  • Density : Approximately 1.13 g/cm³
  • Melting Point : 95-100°C
  • Boiling Point : 200-220°C

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The ethoxymethyl groups can facilitate penetration through cell membranes, allowing the compound to interact with intracellular targets.

  • Enzyme Interaction : Research indicates that this compound may act by inhibiting or activating specific enzymes, thereby modulating biochemical pathways relevant to various physiological processes.
  • Hydrogen Bonding : The presence of urea and ethoxymethyl groups allows for the formation of hydrogen bonds with proteins and nucleic acids, influencing their activity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in pharmaceuticals and personal care products .
Organism TestedActivity Level
E. coliModerate
S. aureusHigh
Candida albicansLow
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurochemical signaling .

Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

Enzyme Interaction Studies

In another investigation focused on enzyme inhibition, this compound was tested against acetylcholinesterase using the Ellman method. The results showed a dose-dependent inhibition pattern, indicating that higher concentrations of the compound led to increased enzyme inhibition . This suggests potential applications in treating conditions related to cholinergic dysfunction.

Applications in Research and Industry

This compound serves multiple roles across various sectors:

  • Pharmaceutical Development : Ongoing research aims to explore its use as a pharmaceutical intermediate or active ingredient in drug formulations targeting infections and enzyme-related disorders.
  • Industrial Chemistry : The compound is utilized in synthesizing polymers and specialty chemicals due to its reactivity and ability to form stable linkages.

Q & A

Q. What methodologies assess the environmental toxicity of this compound degradation products?

  • Methodological Answer : Conduct OECD 301 biodegradability tests and Daphnia magna acute toxicity assays. Use QSAR models to predict ecotoxicity endpoints. Analyze hydrolysis products via LC-MS and compare to known hazardous substances (e.g., ethylene oxide) .

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